molecular formula C6H5Br2NO B1408848 2,4-Dibromo-3-methoxypyridine CAS No. 1256823-10-5

2,4-Dibromo-3-methoxypyridine

Cat. No.: B1408848
CAS No.: 1256823-10-5
M. Wt: 266.92 g/mol
InChI Key: ZZFDBLKFUYBOEQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methoxypyridine is a halogenated pyridine derivative featuring bromine substituents at the 2- and 4-positions and a methoxy group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables regioselective functionalization, making it valuable for constructing complex heterocycles.

Properties

IUPAC Name

2,4-dibromo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFDBLKFUYBOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-methoxypyridine typically involves bromination and methoxylation reactions. One common method is the bromination of 3-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the compound can be reduced to remove the bromine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Coupling Products: Biaryl compounds with extended aromatic systems.

    Oxidation Products: Aldehydes, acids, or ketones depending on the oxidizing agent used.

    Reduction Products: Dehalogenated pyridine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Organic Molecules
2,4-Dibromo-3-methoxypyridine serves as a versatile building block in organic synthesis. Its bromine substituents allow for electrophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex organic compounds. This compound can participate in various organic reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for creating diverse chemical entities.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReaction with nucleophiles to form new compounds
Cross-Coupling ReactionsFormation of biaryl compounds using palladium catalysts
Electrophilic Aromatic SubstitutionSubstitution at the aromatic ring

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of methoxypyridine can inhibit the growth of various cancer cell lines and possess antibacterial properties. The introduction of the methoxy group enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development as therapeutic agents.

Case Study: Inhibition of Amyloid Beta Production
A notable study explored the insertion of methoxypyridine motifs into gamma-secretase modulators (GSMs), which are aimed at reducing amyloid beta (Aβ42) production associated with Alzheimer's disease. The results demonstrated that compounds containing methoxypyridine significantly reduced Aβ42 levels in both plasma and brain tissues of mouse models, indicating their potential as therapeutic agents for neurodegenerative diseases .

Medicinal Applications

Pharmaceutical Intermediate
this compound is being investigated as a pharmaceutical intermediate in drug development processes. Its ability to undergo various transformations makes it a suitable candidate for synthesizing active pharmaceutical ingredients (APIs). The compound's unique structure allows for modifications that can enhance pharmacological properties while reducing toxicity.

Table 2: Pharmaceutical Applications of this compound

Application AreaDescriptionReference
Drug DevelopmentUsed as an intermediate in synthesizing APIs
Neurodegenerative Disease TreatmentPotential role in developing Alzheimer's therapeutics
Antimicrobial AgentsInvestigated for its antibacterial properties

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various reaction pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the methoxy group can influence its reactivity and binding affinity, making it a versatile compound in different contexts.

Comparison with Similar Compounds

Structural Differences :

  • This compound : Br at 2 and 4; OMe at 3.
  • 2,5-Dibromo-3-methoxypyridine : Br at 2 and 5; OMe at 3 .

Impact on Reactivity :

  • The 2,5-dibromo isomer has bromines separated by a methoxy group, which may sterically hinder certain reactions.

Halogen-Substituted Analogs: 2,5-Diiodo-3-methoxypyridine

Structural Differences :

  • Iodine replaces bromine at the 2 and 5 positions .

Key Properties :

  • Molecular Weight : 360.92 g/mol (vs. 266.92 g/mol for the dibromo analog).
  • Reactivity : Iodine’s larger atomic radius and weaker C–I bond enhance susceptibility to nucleophilic substitution compared to bromine.

Mono-Halogenated Derivatives: 3-Bromo-5-Methoxypyridine

Structural Differences :

  • Single bromine at position 3 and methoxy at position 5 .

Functionalized Derivatives: 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

Structural Differences :

  • Combines a brominated pyridine core with a dimethoxybenzyl group .

Data Tables

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Br (2,4); OMe (3) C₆H₅Br₂NO 266.92 Pharmaceutical synthesis
2,5-Dibromo-3-methoxypyridine Br (2,5); OMe (3) C₆H₅Br₂NO 266.92 Organic intermediates
2,5-Diiodo-3-methoxypyridine I (2,5); OMe (3) C₆H₅I₂NO 360.92 Radiochemistry
3-Bromo-5-Methoxypyridine Br (3); OMe (5) C₆H₆BrNO 188.02 Antiviral agents

Biological Activity

2,4-Dibromo-3-methoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two bromine atoms and a methoxy group on the pyridine ring, which may influence its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H6Br2NO\text{C}_7\text{H}_6\text{Br}_2\text{N}\text{O}

This compound features:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Bromine substituents : Positioned at the 2 and 4 positions of the ring.
  • Methoxy group : Located at the 3 position, which may enhance lipophilicity and affect biological interactions.

Anticancer Potential

The anticancer activity of pyridine derivatives has been a focal point in recent studies. A related compound, methoxypyridine derivatives, showed promising results in inhibiting cancer cell proliferation. For example, a study demonstrated that methoxypyridines could attenuate the production of amyloid-beta (Aβ42), a peptide implicated in Alzheimer's disease, suggesting potential neuroprotective effects . Although direct studies on this compound are scarce, its structural similarities to active compounds suggest it could possess similar anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. The presence of halogen atoms (like bromine) often enhances the reactivity and binding affinity of compounds to biological targets. In a comparative analysis, it was found that introducing electron-withdrawing groups such as bromines can increase the potency of pyridine derivatives against specific enzymes and receptors .

CompoundIC50 (µM)Activity
2-Methoxy-6-methylaminopyridine60Aβ42 production inhibition
5-Bromo-2-methoxy-6-methylaminopyridine45Anticancer activity
This compoundTBDPotentially similar to above

Case Studies

  • Antiproliferative Activity : A study assessed various methoxypyridine derivatives for their antiproliferative effects on cancer cell lines. Compounds with similar structural features to this compound exhibited IC50 values ranging from 45 µM to over 100 µM against different cancer cell lines .
  • Inhibition of Enzymatic Activity : Another research focused on pyridinylimidazole-type compounds derived from similar structures demonstrated enhanced inhibition of p38α MAP kinase activity, which is linked to inflammatory responses and cancer progression . This suggests that modifications like those found in this compound could yield potent inhibitors.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-3-methoxypyridine, and how can regioselectivity be controlled?

Methodological Answer: A two-step synthesis is commonly employed:

Methoxylation : Introduce the methoxy group at the 3-position of pyridine via nucleophilic substitution under alkaline conditions (e.g., NaOH in methanol, 80°C, 12 h) .

Bromination : Sequential bromination at the 2- and 4-positions using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize di-bromination byproducts. Regioselectivity is influenced by steric and electronic factors; the 4-position is more reactive due to para-directing effects of the methoxy group.
Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry (1:1.05 molar ratio for Br) to avoid over-bromination .

Q. How can purification challenges arising from residual brominating agents be resolved?

Methodological Answer: Post-synthesis, residual bromine or HBr is neutralized using aqueous Na₂S₂O₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. For persistent impurities, recrystallization in ethanol/water (7:3 v/v) yields >95% purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) shows a singlet for the methoxy group (~δ 3.9 ppm) and two distinct aromatic protons (δ 8.2–8.5 ppm). ¹³C NMR confirms bromination sites via deshielding effects.
  • MS : ESI-MS (positive mode) displays [M+H]⁺ peaks at m/z 265/267 (isotopic pattern confirms two Br atoms).
  • IR : C-Br stretches appear at ~550–600 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry predict reactivity trends for further functionalization of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) identify electron-deficient regions. Fukui indices predict electrophilic attack at the 5-position due to resonance stabilization from the methoxy group. Validate predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Crystal structure refinement using SHELXL (via Olex2 or WinGX) resolves ambiguities:

  • Assign anisotropic displacement parameters for Br atoms.
  • Validate hydrogen bonding (e.g., C–H···Br interactions) using Mercury software.
  • Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies mitigate dehalogenation during cross-coupling reactions?

Methodological Answer:

  • Catalyst Selection : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to reduce oxidative addition of C–Br bonds.
  • Solvent Optimization : Replace DMF with toluene to minimize nucleophilic degradation.
  • Additives : Add TBAB (tetrabutylammonium bromide) to stabilize intermediates. Monitor reaction progress via in situ Raman spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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